GSK2807 Trifluoroacetate
Overview
Description
GSK2807 Trifluoroacetate is a potent, selective, and SAM-competitive inhibitor of SMYD3 . It has a Ki of 14 nM .
Synthesis Analysis
A high-resolution crystal structure reveals that GSK2807 bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3 .Molecular Structure Analysis
The high-resolution crystal structure of GSK2807 shows that it bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3 .Chemical Reactions Analysis
GSK2807 is a potent, selective, and SAM-competitive inhibitor of SMYD3 .Physical And Chemical Properties Analysis
The molecular formula of this compound is C21H33F3N8O7, and its molecular weight is 566.53 .Scientific Research Applications
Application in Chromatography
GSK2807 Trifluoroacetate has been applied in chromatography. Irvine and Shaw (1986) demonstrated its use in high-performance gel permeation chromatography for polypeptides, highlighting its efficiency in separating polypeptides based on charge and size. The solvent's low absorbance of ultraviolet light and its volatile nature make it particularly suitable for such applications (Irvine & Shaw, 1986).
Use in Organic Synthesis
In organic synthesis, Trifluoroacetic acid, a component of this compound, plays a vital role as a solvent, catalyst, and reagent. It's extensively used in various chemical transformations such as rearrangements and functional group deprotections. López and Salazar (2013) provided a comprehensive review of its synthetic applications, emphasizing its diverse uses in organic chemistry (López & Salazar, 2013).
Atmospheric Studies
This compound's component, Trifluoroacetic acid, has been studied for its atmospheric behavior. Bowden, Clegg, and Brimblecombe (1996) examined its Henry's law constant and its partitioning into liquid water in the atmosphere. Their research provides insights into the environmental impact and behavior of this compound in atmospheric conditions (Bowden, Clegg, & Brimblecombe, 1996).
Catalytic Reactions
This compound has been utilized in catalytic reactions. Iranpoor and Adibi (2000) reported the use of Iron(III) Trifluoroacetate as an efficient catalyst for various nucleophilic ring openings of epoxides. This highlights its potential in facilitating diverse chemical reactions (Iranpoor & Adibi, 2000).
Mechanism of Action
Target of Action
GSK2807 Trifluoroacetate is a potent, selective, and SAM-competitive inhibitor of SMYD3 . SMYD3, or SET and MYND domain-containing protein 3, is a histone methyltransferase that plays a crucial role in the regulation of gene expression .
Mode of Action
This compound interacts with its target, SMYD3, by bridging the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3 . This interaction inhibits the activity of SMYD3, with a Ki of 14 nM and an IC50 of 130 nM . It’s worth noting that GSK2807 is 24-fold selective for SMYD3 in comparison with the closely related enzyme SMYD2 .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N8O5.C2HF3O2/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27;3-2(4,5)1(6)7/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23);(H,6,7)/t11-,12+,14+,15+,18+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPZIBBKUWOBTJ-CPQMNCBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33F3N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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